Extended-Release Pharmacokinetic Profile: Delayed Tmax and Reduced Cmax
In a head-to-head pharmacokinetic study (PK001) comparing single-dose DCCR to diazoxide oral suspension (Proglycem®) in obese subjects, DCCR exhibited a significantly delayed time to maximum plasma concentration (Tmax) and a substantially lower peak plasma concentration (Cmax) while maintaining a comparable total drug exposure (AUC) [1]. Specifically, the Tmax for DCCR was 22 hours compared to 6.5 hours for Proglycem®. The Cmax for DCCR was 9.07 μg/mL, which was 47% lower than the 13.32 μg/mL observed for Proglycem®. Despite this reduction in Cmax, the area under the curve (AUC0-∞) was only 15% lower for DCCR (588.34 μg*hr/mL vs. 678.01 μg*hr/mL for Proglycem®) [1].
| Evidence Dimension | Pharmacokinetic profile (Single Dose) |
|---|---|
| Target Compound Data | Tmax: 22 hr; Cmax: 9.07 μg/mL; AUC0-∞: 588.34 μg*hr/mL |
| Comparator Or Baseline | Proglycem® (Diazoxide oral suspension): Tmax: 6.5 hr; Cmax: 13.32 μg/mL; AUC0-∞: 678.01 μg*hr/mL |
| Quantified Difference | Tmax delayed by 15.5 hr (338% increase); Cmax reduced by 4.25 μg/mL (47% lower); AUC0-∞ reduced by 15% |
| Conditions | PK001 study in obese subjects under single dose administration [1]. |
Why This Matters
This PK profile enables once-daily dosing with reduced peak-to-trough fluctuation, potentially lowering the incidence of Cmax-related adverse events and ensuring a consistent therapeutic effect.
- [1] Salehi, P., Charlton, R. W., & Cowen, N. (2018). Pharmacokinetics of Diazoxide Choline Controlled-Release Tablets, a Once Daily Treatment Being Evaluation in Patients with Prader Willi Syndrome. ESPE Abstracts, 89, LB-P-8. View Source
